Buta-1,3-diene;prop-2-enenitrile

Catalog No.
S1892386
CAS No.
9003-18-3
M.F
C7H9N
M. Wt
107.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Buta-1,3-diene;prop-2-enenitrile

CAS Number

9003-18-3

Product Name

Buta-1,3-diene;prop-2-enenitrile

IUPAC Name

buta-1,3-diene;prop-2-enenitrile

Molecular Formula

C7H9N

Molecular Weight

107.15 g/mol

InChI

InChI=1S/C4H6.C3H3N/c1-3-4-2;1-2-3-4/h3-4H,1-2H2;2H,1H2

InChI Key

NTXGQCSETZTARF-UHFFFAOYSA-N

SMILES

C=CC=C.C=CC#N

Canonical SMILES

C=CC=C.C=CC#N

Material Properties and Potential Applications:

HNBR, also known as Hydrogenated Nitrile Butadiene Rubber, is a synthetic elastomer studied for its unique properties that hold promise for various scientific research applications. Its key characteristics include:

  • Excellent resistance to heat, oil, and chemicals

    HNBR exhibits superior performance compared to other elastomers when exposed to elevated temperatures, oils, and harsh chemicals []. This makes it a valuable material for research involving extreme environments or harsh chemical interactions.

  • High tensile strength and abrasion resistance

    Studies have shown that HNBR possesses exceptional strength and resistance to wear and tear []. This property is crucial for research applications requiring durable components that can withstand significant mechanical stress.

  • Low compression set

    HNBR demonstrates minimal deformation after prolonged compression []. This characteristic is advantageous in research settings where components need to maintain their shape under constant pressure.

The combination of these properties makes HNBR a potential candidate for various scientific research areas, including:

  • Development of high-performance seals and gaskets

    HNBR's resistance to heat, oil, and chemicals makes it suitable for research on seals and gaskets used in demanding environments, such as high-performance engines or oil exploration equipment [].

  • Microfluidic devices for harsh chemical environments

    The microfluidics field explores miniaturized channels for manipulating fluids. HNBR's properties could be beneficial in developing microfluidic devices capable of handling harsh chemicals without degradation [].

  • Durable components for tribology research

    Tribology studies friction, wear, and lubrication. HNBR's excellent abrasion resistance makes it a potential material for research on tribological components exposed to harsh operating conditions [].

Current Research Trends:

While HNBR possesses promising qualities for scientific research, current research trends focus on:

  • Modification for enhanced performance

    Researchers are exploring methods to further improve HNBR's properties by incorporating specific fillers or nanomaterials to tailor it for specific research applications [].

  • Compatibility with emerging technologies

    Studies are investigating the compatibility of HNBR with new technologies, such as additive manufacturing, to explore its potential in 3D-printed components for research purposes [].

Buta-1,3-diene; prop-2-enenitrile, also known as acrylonitrile-butadiene rubber (Nitrile Butadiene Rubber), is a synthetic copolymer formed from the polymerization of buta-1,3-diene and prop-2-enenitrile (acrylonitrile). This compound exhibits a unique combination of properties, including high resistance to oils, chemicals, and heat, making it suitable for various industrial applications. The molecular structure consists of alternating units of buta-1,3-diene and prop-2-enenitrile, which contribute to its mechanical strength and flexibility .

  • Dust: Inhalation of HNBR dust may cause irritation to the respiratory tract [].
  • Decomposition Products: Thermal decomposition of HNBR can generate toxic fumes, including hydrogen cyanide and oxides of nitrogen [].

  • Oxidation: The polymer can be oxidized using strong oxidizing agents, resulting in the formation of carboxylic acids and other functional groups.
  • Reduction: Reduction reactions can be performed with agents like lithium aluminum hydride to yield alcohols.
  • Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups using halogens or alkylating agents.

The specific products formed depend on the reaction conditions and reagents used.

While buta-1,3-diene; prop-2-enenitrile does not have a specific biological mechanism of action due to its synthetic nature, it is recognized for its biocompatibility in certain applications. In biological research, it is utilized to create materials for medical devices and drug delivery systems. Its mechanical strength and flexibility make it suitable for use in medical implants and prosthetics.

The synthesis of buta-1,3-diene; prop-2-enenitrile typically involves:

  • Free Radical Polymerization: This method employs initiators such as peroxides or azo compounds to initiate the polymerization process. The reaction conditions are carefully controlled to achieve the desired molecular weight.
  • Emulsion Polymerization: This industrial method disperses the monomers in water with surfactants, allowing for better control over the polymerization process. The resulting polymer latex can be isolated through coagulation and drying.

Buta-1,3-diene; prop-2-enenitrile has a wide range of applications:

  • Automotive Industry: Used in the production of fuel hoses, seals, and gaskets due to its oil resistance.
  • Medical Devices: Its biocompatibility makes it suitable for medical implants and drug delivery systems.
  • Adhesives and Sealants: Employed in manufacturing protective coatings and adhesives that require high durability.
  • Industrial

Studies on buta-1,3-diene; prop-2-enenitrile primarily focus on its interactions with various substrates. Its chemical structure allows it to form strong adhesive bonds and protective coatings. Research has explored its compatibility with different materials in harsh environments, particularly in applications requiring chemical resistance.

Buta-1,3-diene; prop-2-enenitrile can be compared to several similar compounds:

Compound NameCompositionKey PropertiesUnique Features
2-Propenoic acid, 2-methyl-, methyl esterCopolymer of acrylonitrile and butadieneSimilar chemical resistanceContains an ester functional group affecting solubility
2-Propenoic acid, polymer with 1,3-butadiene and ethenylbenzeneCopolymer of acrylonitrile and styreneStrength and toughnessStyrene enhances rigidity
Nitrile Butadiene Rubber (HNBR)Hydrogenated copolymer of acrylonitrile and butadieneSuperior heat and oil resistanceSaturated bonds improve stability

The uniqueness of buta-1,3-diene; prop-2-enenitrile lies in its balanced combination of chemical resistance, mechanical strength, and flexibility. This makes it particularly versatile across various applications compared to other similar compounds .

Physical Description

DryPowde

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 241 of 249 companies (only ~ 3.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Irritant

Irritant

Other CAS

68683-29-4
68891-46-3
68891-47-4
88254-10-8
9003-18-3

Use Classification

Cosmetics -> Film forming; Viscosity controlling

General Manufacturing Information

Transportation equipment manufacturing
2-Propenenitrile, polymer with 1,3-butadiene: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
2-Propenenitrile, polymer with 1,3-butadiene, 1-cyano-1-methyl-4-oxo-4-[[2-(1-piperazinyl)ethyl]amino]butyl-terminated: ACTIVE
2-Propenenitrile, polymer with 1,3-butadiene, 3-carboxy-1-cyano-1-methylpropyl-terminated, 2-hydroxy-3-[(1-oxo-2-propen-1-yl)oxy]propyl ester: INACTIVE
2-Propenenitrile, polymer with 1,3-butadiene, hydrogenated: ACTIVE
FRI - indicates a polymeric substance containing no free-radical initiator in its Inventory name but is considered to cover the designated polymer made with any free-radical initiator regardless of the amount used.

Dates

Modify: 2023-08-16

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